Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTGCTVRSXUTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2451256-53-2) is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews various studies and findings related to its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . It has a molecular weight of 258.2 g/mol and a melting point ranging from 112°C to 114°C . The presence of fluorine atoms in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar antimicrobial capabilities .
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have also been explored for their anticancer activities. Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression. This compound's ability to target cancer cells while sparing normal cells could position it as a candidate for further development in cancer therapeutics .
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| HeLa (cervical cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 18 | Inhibition of proliferation |
These findings highlight the compound's potential as an anticancer agent.
Animal Studies
Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of this compound. Results indicate that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in preliminary toxicity studies. Further research is necessary to fully elucidate its safety profile and therapeutic window in vivo.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its biological activity as a dual inhibitor of salt-inducible kinases (SIK2/SIK3). These kinases are implicated in various cellular processes, including metabolism and inflammation. Inhibitors like ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate have shown promise in preclinical studies for treating conditions such as obesity and diabetes by modulating metabolic pathways .
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of other fluorinated compounds. Its unique structure allows for various functionalization reactions that can lead to the development of new materials with enhanced properties. The presence of fluorine atoms in the compound significantly alters its reactivity and stability, making it an attractive target for further chemical modifications .
Case Study 1: Dual SIK Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits SIK2 and SIK3 with high selectivity. The compound was tested in vitro and showed significant effects on cellular metabolism, leading to reduced lipid accumulation in adipocytes. This suggests potential therapeutic applications in metabolic disorders such as type 2 diabetes .
Case Study 2: Fluorinated Compound Synthesis
Research highlighted in Organofluorine Chemistry discusses the utility of this compound in synthesizing novel fluorinated heterocycles. The study outlines various synthetic routes employing this compound as a starting material, demonstrating its versatility and importance in developing new fluorinated drugs with enhanced pharmacological profiles .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and electronic properties, which influence their physicochemical behavior and applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight based on formula C12H11F3N2O2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
